2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a phenyl group and a 4-nitrobenzylsulfanyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Thiazole and thiosemicarbazone derivatives, which share structural similarities with the compound, are known to exhibit potential anticancer activity with a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interact with various biochemical pathways related to cell proliferation, inflammation, oxidation, viral replication, enzyme inhibition, and tuberculosis .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exert anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then cyclized with phenylhydrazine and carbon disulfide to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Reduction: 2-[(4-Aminobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic structures.
Scientific Research Applications
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Methoxybenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical properties of oxadiazoles .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-11(7-9-13)10-22-15-17-16-14(21-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUPRMZIHFCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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